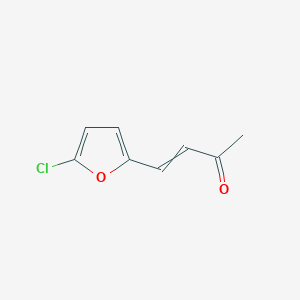

4-(5-Chlorofuran-2-yl)but-3-en-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-chlorofuran-2-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-6(10)2-3-7-4-5-8(9)11-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZQBJURAOKDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 4 5 Chlorofuran 2 Yl but 3 En 2 One

Classical and Conventional Routes for 4-(5-Chlorofuran-2-yl)but-3-en-2-one Preparation

Conventional synthesis of this compound relies on well-established reactions that are broadly applicable to the formation of chalcones and their heterocyclic analogues.

Condensation Reactions in the Synthesis of this compound

The most direct and widely employed method for synthesizing this compound is the Claisen-Schmidt condensation. wikipedia.orgresearchgate.net This reaction is a type of crossed aldol (B89426) condensation between an aldehyde that lacks α-hydrogens and a ketone that possesses them. wikipedia.org In this specific synthesis, the reactants are 5-chloro-2-furaldehyde (B1586146) and acetone (B3395972).

The reaction is typically carried out in a polar solvent, such as ethanol, and is catalyzed by a base, most commonly sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). acs.orgmiracosta.edu The base deprotonates the α-carbon of acetone to form a reactive enolate ion. gordon.edumagritek.com This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 5-chloro-2-furaldehyde. The choice of catalyst and reaction conditions can be optimized to improve yields and minimize side reactions. For instance, solvent-free methods using solid NaOH under grinding conditions have been reported to produce quantitative yields for similar chalcones. nih.gov

Table 1: Representative Conditions for Claisen-Schmidt Condensation

Catalyst Solvent Temperature Key Features Reference Sodium Hydroxide (NaOH) Ethanol/Water Room Temperature Classic, widely used method. Good yields but may require purification. [9, 16] Potassium Hydroxide (KOH) Ethanol or Methanol Room Temperature to 50°C Effective alternative to NaOH, often used for specific substrates. [12, 15] Solid NaOH Solvent-Free (Grinding) Room Temperature Green chemistry approach, often leads to high or quantitative yields and simple workup. journalcsij.com Acid (e.g., HCl, p-TsOH) Various Variable Less common for this specific transformation but a viable alternative to base catalysis. slideshare.net

```The regioselectivity of the reaction between acetone and an aldehyde can be controlled by the stoichiometry of the reactants. [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZtC-FAVFyCKgH6A5CU1hJeIjh7041-OkteNcpM7BiXmUC-o_noRnQTADxOv_hSyMv1eZ7_GMrv_UQm9ovp4mQr6mTuFfGGMpUwRAjcZJUX1AZas6ZPrPKeyHQLOZ6VJxzmam1mKRMsqDSzw%3D%3D)]To favor the formation of the mono-condensation product, this compound, an excess of acetone is typically used.

[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZtC-FAVFyCKgH6A5CU1hJeIjh7041-OkteNcpM7BiXmUC-o_noRnQTADxOv_hSyMv1eZ7_GMrv_UQm9ovp4mQr6mTuFfGGMpUwRAjcZJUX1AZas6ZPrPKeyHQLOZ6VJxzmam1mKRMsqDSzw%3D%3D)]

#### **1.1.2. Approaches Involving Enone Formation via Oxidation or Dehydration**

The formation of the α,β-unsaturated system in this compound is an inherent part of the Claisen-Schmidt condensation pathway. The initial aldol addition product is a β-hydroxy ketone, specifically 4-hydroxy-4-(5-chlorofuran-2-yl)butan-2-one.

miracosta.edumagritek.com

This intermediate readily undergoes base- or acid-catalyzed dehydration. miracosta.edunih.govThe thermodynamic driving force for this elimination of a water molecule is the formation of a stable, conjugated π-system that extends across the furan (B31954) ring, the newly formed carbon-carbon double bond, and the carbonyl group. miracosta.eduIn most Claisen-Schmidt reactions, this dehydration occurs spontaneously under the reaction conditions, making the isolation of the β-hydroxy ketone intermediate difficult without careful control.

miracosta.edumagritek.com

Alternatively, enone formation can be achieved through the oxidation of corresponding allylic alcohols. sci-hub.stHowever, for the synthesis of this specific compound, the condensation-dehydration route is far more direct and common.

Catalytic Strategies in this compound Synthesis

While classical base-catalyzed methods are robust, modern catalytic strategies offer improvements in efficiency, selectivity, and environmental impact.

Transition Metal-Catalyzed Methods for this compound Synthesis

Transition metal catalysis is primarily relevant to the synthesis of the precursors, particularly the substituted furan ring, rather than the final condensation step. Various methods exist for creating functionalized furans. researchgate.netPalladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama reactions, are powerful tools for arylating furan rings. researchgate.netresearchgate.netFor instance, 5-chloro-2-furaldehyde could be coupled with organoboronic acids or organosilanes, although this is more applicable for synthesizing analogues with different C-5 substituents.

researchgate.net

Other transition metals like copper, iron, and ruthenium have also been employed in the synthesis of furan derivatives through various cyclization and coupling strategies. researchgate.netslideshare.netFor example, copper(I) iodide can mediate the iodocyclization of certain precursors to form highly substituted furans. researchgate.netIron(III) chloride has been used to catalyze the reaction between propargylic alcohols and 1,3-dicarbonyl compounds to yield furans. slideshare.netWhile not directly applied to the title compound, these methodologies represent the state-of-the-art in constructing the core furan scaffold, which is a key component of this compound.

Organocatalytic and Acid/Base-Catalyzed Pathways to this compound

As previously discussed, base catalysis is the cornerstone of the Claisen-Schmidt reaction for producing this compound. wikipedia.orgresearchgate.netCatalysts such as NaOH and KOH are inexpensive and highly effective. gordon.eduAcid catalysis is also a viable, though less common, pathway for promoting the condensation and subsequent dehydration.

acs.org

In recent years, organocatalysis has emerged as a significant field in organic synthesis. For chalcone (B49325) synthesis, various organocatalysts have been explored. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as an effective catalyst for the synthesis of novel chalcone compounds. researchgate.netFurthermore, visible-light-mediated protocols using bifunctional organo-photocatalysts, such as specific thiourea (B124793) derivatives, have been developed for synthesizing related furan-2-one derivatives, highlighting a green and mild approach. magritek.comThese methods offer potential alternatives that can provide high yields under mild conditions, sometimes with improved selectivity.

Precursor Chemistry and Intermediate Transformations Leading to this compound

The successful synthesis of the target molecule is critically dependent on the availability and reactivity of its precursors and the management of key intermediates.

The primary precursors for the Claisen-Schmidt condensation are 5-chloro-2-furaldehyde and acetone.

5-Chloro-2-furaldehyde : This key starting material is a halogenated derivative of furfural. journalcsij.combiosynth.comIt can be synthesized via several routes, including the direct chlorination of furan derivatives or from other functionalized furans like 5-(chloromethyl)-2-furaldehyde (CMF), which itself can be derived from carbohydrate feedstocks. google.comsigmaaldrich.comIts purity is essential for a clean reaction.

Acetone : A readily available, simple ketone that provides the enolate for the condensation reaction. gordon.eduIts symmetrical nature simplifies the reaction, although controlling the extent of reaction (mono- vs. di-condensation) requires careful management of stoichiometry.

nih.gov

The principal intermediate in the reaction pathway is the aldol adduct, 4-hydroxy-4-(5-chlorofuran-2-yl)butan-2-one .

miracosta.edumagritek.com

**Table 2: Key Precursors and Intermediates**

```html

Compound Name Role Structure Key Synthetic Note Reference 5-Chloro-2-furaldehyde Precursor (Electrophile) Cl-C₄H₂O-CHO An aldehyde lacking α-hydrogens, making it ideal for Claisen-Schmidt reaction. [4, 19] Acetone Precursor (Nucleophile source) CH₃COCH₃ Provides the enolizable α-hydrogens to form the nucleophilic enolate. researchgate.net 4-Hydroxy-4-(5-chlorofuran-2-yl)butan-2-one Intermediate (Aldol Adduct) Cl-C₄H₂O-CH(OH)CH₂COCH₃ Formed from the initial C-C bond formation; typically dehydrates in situ. [16, 18]

The transformation of the β-hydroxy ketone intermediate to the final enone product is a rapid dehydration step. miracosta.eduMonitoring studies of similar reactions have shown that the concentration of this intermediate rises in the initial phase of the reaction and then decreases as it is converted to the more stable, conjugated final product. magritek.com

Table of Compounds

Precursor Chemistry and Intermediate Transformations Leading to this compound

Synthesis of Chlorofuran Precursors for this compound

The primary precursor for the synthesis of the target compound is 5-chlorofuran-2-carbaldehyde. This intermediate provides the necessary chloro-substituted furan ring with a reactive aldehyde group for further elaboration. Several synthetic routes are available for the preparation of this and related furan carbaldehydes.

One common method for the formylation of furan is the Vilsmeier-Haack reaction. researchgate.netmdpi.com This reaction introduces a formyl group onto the furan ring, typically at the 2-position. For instance, the synthesis of deuterated furan-2-carbaldehyde has been achieved in quantitative yield by reacting furan with deuterated dimethylformamide (DMF-d7) and oxalyl chloride. mdpi.com A similar, non-deuterated approach can be envisioned for the synthesis of furan-2-carbaldehyde, which can then be subjected to chlorination.

Alternatively, palladium-catalyzed cross-coupling reactions offer a versatile method for the synthesis of substituted furans. researchgate.net For example, 5-chlorofuran-2-carbaldehyde can be coupled with various organometallic reagents to produce a range of 5-substituted furan-2-carbaldehydes. researchgate.net This highlights the utility of 5-chlorofuran-2-carbaldehyde as a building block in its own right. The synthesis of related 5-phenyl-2-furaldehyde (B76939) has been demonstrated through the Suzuki coupling of 5-chlorofuran-2-carbaldehyde with phenylboronic acid. researchgate.net

The table below summarizes some properties of a key chlorofuran precursor.

| Property | Value |

| Compound Name | 5-Chloro-2-furaldehyde |

| CAS Number | 21508-19-0 sigmaaldrich.com |

| Molecular Formula | C₅H₃ClO₂ sigmaaldrich.com |

| Molecular Weight | 130.53 g/mol sigmaaldrich.com |

| Melting Point | 34-37 °C sigmaaldrich.com |

| Appearance | Not specified |

Preparation of But-3-en-2-one (B6265698) Scaffold Components

The but-3-en-2-one scaffold is typically constructed via a condensation reaction between the precursor, 5-chlorofuran-2-carbaldehyde, and an acetone equivalent. The most common and direct method for this transformation is the Claisen-Schmidt condensation, a type of crossed aldol condensation. masterorganicchemistry.comresearchgate.net

In this reaction, the enolate of acetone, formed under basic conditions (e.g., using sodium hydroxide or potassium hydroxide), acts as a nucleophile and attacks the carbonyl carbon of 5-chlorofuran-2-carbaldehyde. sigmaaldrich.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often upon heating or under the reaction conditions, to yield the α,β-unsaturated ketone, this compound. masterorganicchemistry.comsigmaaldrich.com The synthesis of a similar furan-containing chalcone, 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, has been reported using a Claisen-Schmidt condensation between 4-chloroacetophenone and furan-2-carboxaldehyde in the presence of sodium hydroxide in ethanol. researchgate.net

The general steps for the aldol condensation are:

Formation of an enolate ion from a ketone or aldehyde. sigmaaldrich.com

Nucleophilic attack of the enolate on the carbonyl group of another molecule. sigmaaldrich.com

Protonation of the resulting alkoxide to form a β-hydroxy carbonyl compound. masterorganicchemistry.com

Dehydration to form an α,β-unsaturated carbonyl compound. sigmaaldrich.com

This method is highly versatile and is widely used for the synthesis of chalcones and other enones. tsijournals.com

Stereoselective and Asymmetric Synthesis Considerations for this compound

While the synthesis of this compound via aldol condensation is straightforward, controlling the stereochemistry of the carbon-carbon double bond (E/Z isomerism) and the potential for introducing chirality into the molecule are important considerations for advanced applications. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial in fields such as medicinal chemistry. wikipedia.org

Chiral Auxiliaries and Catalysts in Related Enone Syntheses

In the absence of specific literature on the asymmetric synthesis of this compound, general principles from related enone syntheses can be applied. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org

Several types of chiral auxiliaries have been successfully employed in asymmetric synthesis:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are highly effective in controlling the stereochemistry of aldol reactions, alkylations, and other transformations of carbonyl compounds. wikipedia.orgresearchgate.net

Camphorsultams: These are another class of reliable chiral auxiliaries that have shown excellent stereocontrol in various reactions, including Michael additions and Claisen rearrangements. wikipedia.org

SAMP/RAMP: Developed by Enders, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are chiral hydrazone auxiliaries used for the asymmetric α-alkylation of aldehydes and ketones. thieme-connect.com

The table below provides examples of common chiral auxiliaries.

| Chiral Auxiliary | Abbreviation | Key Applications |

| (S)-4-Benzyl-2-oxazolidinone | Asymmetric aldol reactions, alkylations wikipedia.orgsigmaaldrich.com | |

| (1S)-(+)-Camphor-10-sulfonic acid | Chiral resolving agent, catalyst sigmaaldrich.com | |

| (S)-1-Amino-2-methoxymethylpyrrolidine | SAMP | Asymmetric alkylation of carbonyls thieme-connect.com |

| (R)-1-Amino-2-methoxymethylpyrrolidine | RAMP | Asymmetric alkylation of carbonyls thieme-connect.com |

In addition to chiral auxiliaries, the use of chiral catalysts is a powerful strategy for asymmetric synthesis. These catalysts, used in substoichiometric amounts, can induce high enantioselectivity in a variety of reactions. For the synthesis of enones and related furan compounds, palladium-based catalysts have shown significant utility. nih.govacs.orgorganic-chemistry.org For example, palladium-catalyzed oxidative cross-coupling reactions have been developed for the synthesis of furyl-substituted dienes. nih.govacs.org Furthermore, cobalt-based metalloradical catalysis has emerged as a novel method for the regioselective synthesis of multisubstituted furans with a high degree of functional group tolerance. nih.gov

For a potential asymmetric synthesis of a molecule like this compound, one could envision a chiral ligand-metal complex catalyzing the condensation step, or the use of a chiral auxiliary attached to the acetone-derived enolate to control the facial selectivity of the attack on the furan aldehyde. These approaches represent the forefront of modern synthetic organic chemistry.

Chemical Reactivity and Transformation Mechanisms of 4 5 Chlorofuran 2 Yl but 3 En 2 One

Reactivity at the Enone Moiety of 4-(5-Chlorofuran-2-yl)but-3-en-2-one

The enone functional group is characterized by a conjugated system involving a carbon-carbon double bond and a carbonyl group. This conjugation results in two electrophilic centers: the carbonyl carbon and the β-carbon of the alkene. This electronic setup allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon. jchemrev.com

The presence of the conjugated system makes the β-carbon of the enone moiety susceptible to attack by soft nucleophiles in a process known as Michael addition or 1,4-conjugate addition. pearson.com This reaction is characteristic of α,β-unsaturated carbonyl compounds, including furan-containing chalcone (B49325) analogues. jchemrev.comtuiasi.ro

Research on similar furan-containing chalcones has demonstrated the feasibility of such reactions. For instance, the addition of sulfur nucleophiles like 4-chlorothiophenol (B41493) to a furan-chalcone analogue proceeds efficiently in the presence of a base catalyst such as triethylamine (TEA), yielding the corresponding β-arylmercapto ketone. researchgate.net This suggests that this compound would react similarly with various nucleophiles, including thiols, amines, and carbanions, to yield 1,4-adducts.

| Nucleophile Example | Reagent | Product Type | Reference |

| Thiol | 4-Chlorothiophenol, TEA | 3-(4-Chlorophenylthio)-4-(furan-2-yl)butan-2-one | researchgate.net |

| Amine | Secondary Amines (e.g., Piperidine) | 3-(Piperidin-1-yl)-4-(5-chlorofuran-2-yl)butan-2-one | Inferred |

| Carbanion | Diethyl Malonate, NaOEt | Diethyl 2-(1-(5-chlorofuran-2-yl)-3-oxobutan-2-yl)malonate | Inferred |

The enone's carbon-carbon double bond can function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. masterorganicchemistry.com For this to occur, the enone reacts with a conjugated diene. The reactivity of the enone as a dienophile is enhanced by the electron-withdrawing carbonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com

Conversely, the furan (B31954) ring itself is an electron-rich diene that can participate in Diels-Alder reactions, typically with electron-deficient dienophiles. quora.commdpi.com Therefore, in a potential dimerization or reaction with another dienophile, this compound presents two possibilities for Diels-Alder reactivity:

The enone as the dienophile: Reacting with an external, electron-rich diene.

The furan ring as the diene: Reacting with an external, electron-deficient dienophile.

Studies on the Diels-Alder reactions of chalcones have shown they can act as dienophiles. rsc.org Furthermore, furan and its derivatives are well-established dienes in cycloadditions, leading to the formation of oxabicycloheptane derivatives. quora.com The specific reaction pathway taken would depend on the reaction partner and conditions.

The carbonyl and alkene groups of the enone moiety can undergo selective reduction.

Carbonyl Reduction: The carbonyl group can be selectively reduced to a secondary alcohol without affecting the carbon-carbon double bond using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.commasterorganicchemistry.com This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com

Alkene and Carbonyl Reduction: Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) can reduce both the alkene and the carbonyl group. mdpi.com The specific outcome depends on the catalyst and reaction conditions. mdpi.comrwth-aachen.de Studies on the hydrodeoxygenation of the closely related 4-(2-furyl)-3-buten-2-one have shown that catalysts can be tuned to achieve hydrogenation of the side chain and/or opening of the furan ring. researchgate.net

| Reaction | Reagent(s) | Primary Product | Reference(s) |

| Selective Carbonyl Reduction | NaBH₄, followed by proton source (e.g., H₂O) | 4-(5-Chlorofuran-2-yl)but-3-en-2-ol | masterorganicchemistry.comyoutube.com |

| Full Side-Chain Reduction | H₂, Pd/C (strong conditions) | 4-(5-Chlorofuran-2-yl)butan-2-ol | mdpi.com |

| Complete Deoxygenation | 1. HS(CH₂)₃SH, H⁺2. H₂, Raney Ni | 2-(5-Chlorofuran-2-yl)butane | youtube.com |

The alkene is also susceptible to oxidation reactions. Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide, 4-(5-chlorofuran-2-yl)-3,4-epoxybutan-2-one. Oxidative cleavage of the double bond could be achieved using reagents like ozone (O₃) followed by a workup step.

Reactivity of the 5-Chlorofuran Ring in this compound

The furan ring is an electron-rich aromatic heterocycle that is significantly more reactive than benzene (B151609) in electrophilic substitution reactions. pearson.comchemicalbook.com However, the substituents on the ring in the title compound—a chloro group at C5 and an electron-withdrawing acyl-containing group at C2—profoundly modify its reactivity.

Electrophilic attack on an unsubstituted furan ring preferentially occurs at the C2 or C5 positions, as the cationic intermediate (arenium ion) is better stabilized by resonance. chemicalbook.comquora.comquora.com In this compound, both of these positions are occupied. Therefore, any further substitution must occur at the C3 or C4 positions.

The directing effects of the existing substituents must be considered:

Butenone group at C2: This is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C4).

Chloro group at C5: Halogens are deactivating due to their inductive effect but are ortho, para-directors due to resonance effects. uci.edu In this case, it would direct an incoming electrophile to the ortho position (C4).

Both groups direct substitution to the C4 position. However, the combined deactivating effect of both the chloro and the butenone groups significantly reduces the nucleophilicity of the furan ring, making electrophilic aromatic substitution challenging compared to simple furans. Mild reagents and conditions would be necessary for reactions such as nitration or halogenation. pharmaguideline.com

The presence of a halogen on the furan ring allows for nucleophilic substitution reactions. While vinyl halides are often unreactive, the reactivity of 2-halofurans is enhanced by the presence of electron-withdrawing groups on the ring. pharmaguideline.com The butenone group at the C2 position activates the C5 position for nucleophilic attack, facilitating the displacement of the chloride ion. This can occur through an addition-elimination mechanism. youtube.com

Furthermore, the chloro-substituted furan moiety is an excellent candidate for modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely used to form new carbon-carbon bonds by replacing a halide with various organometallic or unsaturated partners. youtube.com These reactions provide a versatile pathway to functionalize the C5 position of the furan ring.

| Reaction Type | Example Reagents | Expected Product at C5 | Reference(s) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-furan derivative | nih.gov |

| Heck Coupling | Alkene (e.g., Styrene), Pd catalyst, Base | 5-Vinyl-furan derivative | nih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | 5-Alkynyl-furan derivative | |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 5-Amino-furan derivative |

Ring-Opening Reactions and Furan Stability

The furan ring, a five-membered aromatic heterocycle, exhibits a resonance energy of approximately 16 kcal/mol, which is significantly lower than that of benzene (~36 kcal/mol). This reduced aromaticity makes furan and its derivatives susceptible to reactions involving dearomatization, including ring-opening transformations. The stability of the furan moiety in this compound is influenced by its substituents. The presence of the electron-withdrawing but-3-en-2-one (B6265698) group and the chloro atom can affect the electron density of the ring and its propensity towards certain reactions.

Furan rings can undergo ring-opening under various conditions, notably through oxidation or in the presence of acid. Oxidative ring opening can be achieved with agents like peracids, sodium hypochlorite, or hydrogen peroxide, leading to the formation of unsaturated dialdehydes or their derivatives. In the context of biological systems or metabolic studies, furan ring oxidation catalyzed by cytochrome P450 can generate reactive electrophilic intermediates, such as epoxides or cis-enediones. The specific intermediate formed is dependent on the substitution pattern of the furan ring.

Acid-catalyzed ring-opening is also a well-documented pathway for furan degradation. The process is initiated by the protonation of the furan ring, which is often the rate-limiting step. acs.org Protonation typically occurs at the Cα position (the carbon adjacent to the oxygen), which is energetically more favorable than protonation at the Cβ position. acs.org This is followed by a nucleophilic attack from a solvent molecule, like water, to form dihydrofuranol intermediates. acs.org Subsequent protonation of the ring oxygen facilitates the cleavage of the C-O bond, ultimately leading to an acyclic dicarbonyl compound. acs.org The presence of electron-withdrawing substituents can lend some stability against acid-catalyzed degradation. Furthermore, in some 2(5H)-furanone systems, a chemical equilibrium can exist between the cyclic form and an open-ring acyclic form, particularly in the presence of a base.

Recent research has also explored metal-catalyzed ring-opening reactions. For instance, nickel-catalyzed transformations of benzofurans can lead to formal C–O bond activation via a sequence of Ni–H insertion and β–O elimination, providing a pathway to functionalized phenols. acs.org Similar catalytic strategies could potentially be applied to induce the ring-opening of this compound.

Functionalization and Derivatization Strategies for this compound

The structure of this compound, which is analogous to a heterocyclic chalcone, possesses multiple reactive sites that can be exploited for functionalization and the synthesis of more complex derivatives. researchgate.net The primary sites for chemical modification are the α,β-unsaturated ketone moiety and the furan ring itself. The enone system is a classic Michael acceptor, making it susceptible to 1,4-conjugate addition by a wide range of nucleophiles. researchgate.netwikipedia.org Additionally, the carbon-carbon double bond and the carbonyl group of the enone system can participate in various cycloaddition and condensation reactions to form new heterocyclic rings. researchgate.net

Synthesis of Advanced this compound Derivatives and Analogs

The α,β-unsaturated ketone framework of this compound is a versatile precursor for a variety of derivatives through addition and condensation reactions. The reactivity is comparable to that of furan-containing chalcones, for which numerous synthetic transformations have been reported. researchgate.netnih.govekb.eg

Michael Addition Reactions: As a potent Michael acceptor, the β-carbon of the enone system is susceptible to attack by various nucleophiles. wikipedia.org For instance, the addition of thiol nucleophiles, such as 4-chlorothiophenol, proceeds via a thia-Michael addition to yield the corresponding β-arylmercapto ketone. researchgate.net

Stetter Reaction: The compound can serve as the acceptor component in the Stetter reaction, a 1,4-addition of an aldehyde catalyzed by a nucleophile like a thiazolium salt. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for forming carbon-carbon bonds and synthesizing 1,4-dicarbonyl compounds, which are themselves valuable synthetic intermediates. researchgate.netwikipedia.org Reaction with aldehydes such as benzaldehyde or thiophene-2-carboxaldehyde under Stetter conditions would yield the corresponding 1,4-dione derivatives. researchgate.net

Synthesis of Heterocyclic Derivatives: The enone moiety is a common precursor for the synthesis of five-membered heterocycles.

Pyrazolines: Reaction with hydrazine (B178648) hydrate or substituted hydrazines leads to the formation of pyrazoline derivatives through a condensation-cyclization sequence. proquest.comnih.govutm.my The reaction typically proceeds by initial attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration. orientjchem.org

Isoxazoles and Isoxazolines: Treatment with hydroxylamine (B1172632) hydrochloride in the presence of a base results in the formation of isoxazoline or isoxazole rings. researchgate.netnih.govipindexing.com The reaction involves the addition of hydroxylamine to the α,β-unsaturated system followed by intramolecular cyclization. mdpi.com

The table below summarizes key derivatization strategies for furan-containing enones like this compound.

Tandem and Cascade Reactions Utilizing this compound as a Substrate

The diverse reactivity of this compound makes it an excellent substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov Such processes are highly efficient for building molecular complexity from simple starting materials.

A prominent example of a potential cascade sequence involves the Stetter reaction followed by an intramolecular cyclization. The 1,4-dicarbonyl product formed from the Stetter reaction is a key precursor for the Paal-Knorr synthesis of furans and pyrroles. wikipedia.org By performing a Stetter reaction and then adding an acid or an amine source (like ammonium chloride) and heating, it is possible to construct highly substituted furan or pyrrole rings in a one-pot sequence. wikipedia.org

Another potential cascade process involves an initial Michael addition followed by an intramolecular cyclization. For example, the reaction of a substrate containing both a Michael donor and an acceptor can lead to the formation of cyclic structures. In a related strategy, an intermolecular Michael addition could be followed by an intramolecular aldol (B89426) or Claisen condensation, leading to complex ring systems. A quinine derivative has been shown to catalyze an intramolecular Michael addition of a related enone to form a cis-2,3-dihydrobenzofuran ring. buchler-gmbh.com

Furthermore, multicomponent reactions can be designed around this scaffold. A cascade Ugi/Wittig cyclization has been utilized for the synthesis of polysubstituted thiazoles, demonstrating how multiple simple starting materials can be combined in a single pot to generate complex heterocyclic products. Organocatalyzed cascade reactions, such as Michael-Michael or Michael-Mannich sequences, are also becoming increasingly common for constructing multiple stereocenters in one step, with chalcones being important starting materials for these transformations. nih.gov A one-pot, three-component reaction involving a Knoevenagel condensation and Michael addition, followed by a Paal-Knorr cyclization, has been developed for the synthesis of dihydrofurofuran and functionalized furan frameworks, highlighting the potential for cascade synthesis starting from enone-type structures. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 5 Chlorofuran 2 Yl but 3 En 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-(5-Chlorofuran-2-yl)but-3-en-2-one, both ¹H and ¹³C NMR would provide critical information about the connectivity of atoms and the electronic environment of each nucleus.

Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the vinylic protons, and the furan (B31954) ring protons. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and the effects of bond conjugation. The protons on the double bond (H-3 and H-4) would appear as doublets, with a coupling constant characteristic of a trans configuration, which is generally more stable. The furan protons would also appear as doublets due to coupling with each other.

The ¹³C NMR spectrum would complement this data, showing separate resonances for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ketone group is typically found significantly downfield (around 200 ppm) due to the strong deshielding effect of the oxygen atom. docbrown.info Carbons of the furan ring and the alkene would appear in the aromatic/vinylic region of the spectrum. acs.org

A hypothetical table of predicted NMR data is presented below, based on known values for similar furan and butenone structures. acs.orgdocbrown.info

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|---|

| 1 | CH₃ | 2.2 - 2.4 | 25 - 30 | Singlet (s) |

| 2 | C=O | - | 195 - 205 | - |

| 3 | CH | 6.5 - 6.8 | 125 - 130 | Doublet (d) |

| 4 | CH | 7.2 - 7.5 | 140 - 145 | Doublet (d) |

| 2' (Furan) | C | - | 150 - 155 | - |

| 3' (Furan) | CH | 6.6 - 6.9 | 110 - 115 | Doublet (d) |

| 4' (Furan) | CH | 6.2 - 6.4 | 108 - 112 | Doublet (d) |

| 5' (Furan) | C-Cl | - | 145 - 150 | - |

Multi-dimensional NMR Techniques for Detailed Structural Analysis

While 1D NMR provides fundamental data, multi-dimensional NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For the title compound, it would show a clear correlation between the vinylic protons (H-3 and H-4) and between the two adjacent protons on the furan ring (H-3' and H-4'), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton (e.g., C-1 to the methyl protons, C-3 to H-3, etc.).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methyl protons (H-1) to the carbonyl carbon (C-2) and the vinylic carbon (C-3). It would also be vital for connecting the butenone chain to the furan ring, showing a correlation from the vinylic proton H-4 to the furan carbons C-2' and C-3'.

NMR Studies of Conformational Dynamics and Isomerism of this compound

The but-3-en-2-one (B6265698) moiety can exist in two primary planar conformations (s-cis and s-trans) due to restricted rotation around the C2-C3 single bond. These conformers can interconvert, and their relative populations can be influenced by solvent polarity and temperature. auremn.org.br

NMR spectroscopy is a powerful tool for studying such conformational dynamics. auremn.org.br Variable temperature (VT) NMR studies could be employed to monitor changes in chemical shifts or coupling constants as the equilibrium between conformers shifts. At low temperatures, the rate of interconversion might become slow enough on the NMR timescale to observe separate signals for each conformer. auremn.org.br Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information between protons, helping to distinguish between the s-cis and s-trans isomers.

Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Formula Confirmation

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. chemguide.co.uk When this compound is ionized in a mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺·). chemguide.co.uklibretexts.org This ion is often unstable and breaks down into smaller, characteristic fragment ions. libretexts.org

A critical feature in the mass spectrum of this compound would be the isotopic pattern caused by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. chemguide.co.uklibretexts.org This results in the molecular ion appearing as two peaks, M⁺· and (M+2)⁺·, separated by two mass units, with a relative intensity ratio of roughly 3:1, providing clear evidence for the presence of a single chlorine atom. chemguide.co.uk

The fragmentation of α,β-unsaturated ketones is well-studied. researchgate.net Common fragmentation pathways for this compound would likely include:

Alpha-Cleavage: Breakage of the bond between the carbonyl carbon and the adjacent methyl group, leading to the loss of a methyl radical (·CH₃) to give an [M-15]⁺ ion. libretexts.org

Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the vinylic carbon, which can result in a stable acylium ion [CH₃CO]⁺ at m/z 43. libretexts.org This is often a prominent peak in the spectra of methyl ketones.

Furan Ring Fragmentation: The chlorofuran ring itself can undergo cleavage, potentially losing CO or a chlorovinyl radical. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a fragment's mass-to-charge ratio, often to four or more decimal places. mdpi.com This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. For this compound (C₈H₇ClO₂), HRMS would be able to distinguish its exact mass from other combinations of atoms that might have the same nominal mass, thereby confirming the molecular formula unequivocally.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net It is an excellent method for identifying the functional groups present in a compound. The spectrum of this compound would be dominated by absorptions corresponding to its key structural features.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1660-1690 cm⁻¹ for the C=O stretching vibration. The conjugation with the C=C double bond lowers the frequency compared to a simple saturated ketone (which appears around 1715 cm⁻¹). ncert.nic.in

Alkenyl (C=C) Stretch: The stretching of the carbon-carbon double bond in the butenone chain would likely appear as a medium-intensity band around 1610-1640 cm⁻¹.

Furan Ring Vibrations: The furan ring has characteristic C=C and C-O stretching vibrations. researchgate.net These typically result in several bands in the 1400-1600 cm⁻¹ region. globalresearchonline.net The C-H stretching of the furan ring protons would be observed above 3100 cm⁻¹. researchgate.net

Carbon-Chlorine (C-Cl) Stretch: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (sp²) | Furan & Alkene | 3100 - 3150 | Medium |

| C-H Stretch (sp³) | Methyl | 2900 - 3000 | Medium |

| C=O Stretch | Conjugated Ketone | 1660 - 1690 | Strong |

| C=C Stretch | Alkene | 1610 - 1640 | Medium-Strong |

| C=C Stretch | Furan Ring | ~1500, ~1580 | Medium-Variable |

| C-O-C Stretch | Furan Ring | 1000 - 1300 | Strong |

| C-Cl Stretch | Aryl Halide | 600 - 800 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique requires a suitable single crystal of the compound. If a crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous data on bond lengths, bond angles, and torsional angles.

This analysis would definitively confirm the planarity of the furan ring and the conjugated enone system. It would also reveal the specific conformation (s-cis or s-trans) adopted by the molecule in the crystal lattice and provide insight into intermolecular interactions, such as stacking or hydrogen bonding, that dictate the packing of molecules in the solid state. While public crystallographic data for the title compound is not currently available, analysis of derivatives or structurally similar furan-containing compounds is common in the literature and demonstrates the power of this technique for absolute structure determination. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

For analogous chalcone (B49325) derivatives, crystal packing is often dominated by C—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions typically involve the hydrogen atoms of the aromatic or enone moieties and the oxygen atoms of the carbonyl and furan groups. In many reported crystal structures of chalcones, these hydrogen bonds lead to the formation of specific motifs, such as inversion dimers, which can further assemble into extended chains or sheets. nih.govresearchgate.net For instance, in a similar chalcone derivative, (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, molecules are connected by pairs of weak intermolecular C—H⋯O hydrogen bonds into inversion dimers, which are further linked into sheets. nih.gov

Another crucial interaction in the crystal packing of these planar aromatic systems is the π–π stacking of the furan and any other aromatic rings. The centroid-to-centroid distances for these interactions in similar structures are typically in the range of 3.4 to 3.9 Å. nih.govnih.gov These interactions contribute significantly to the cohesion of the crystal lattice, often linking the hydrogen-bonded sheets or chains into a three-dimensional network.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a visual summary of the intermolecular contacts. For example, sharp spikes in the fingerprint plot are characteristic of strong hydrogen bonds, while more diffuse features can indicate weaker contacts like van der Waals forces. nih.govmdpi.com The shape index and curvedness plots derived from the Hirshfeld surface can further elucidate the nature of the π–π stacking interactions. mdpi.com

Based on these analyses of analogous compounds, the crystal packing of this compound is expected to be a complex interplay of C—H⋯O hydrogen bonds, π–π stacking between the furan rings, and potentially halogen-involved interactions, resulting in a stable, three-dimensional supramolecular architecture.

Interactive Data Table: Common Intermolecular Interactions in Chalcone Derivatives

| Interaction Type | Typical Donor/Acceptor Atoms | Typical Distance (Å) | Contribution to Crystal Packing |

| C—H⋯O Hydrogen Bond | C-H / O=C, O-furan | 2.2 - 2.6 | Formation of dimers and sheets nih.gov |

| π–π Stacking | Furan ring / Furan ring | 3.4 - 3.9 | Stabilization of the 3D structure nih.govnih.gov |

| H⋯H Contacts | Various H atoms | > 2.2 | General van der Waals forces nih.govmdpi.com |

| C—H⋯Cl Interaction | C-H / Cl | ~2.8 - 3.0 | Directional, contributes to packing nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in this compound

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of conjugated organic molecules like chalcones. The absorption of UV or visible light by these molecules results in the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For this compound, the presence of the α,β-unsaturated ketone system in conjugation with the furan ring gives rise to characteristic electronic transitions.

The two primary types of electronic transitions observed in chalcones are π → π* and n → π* transitions. libretexts.orgmasterorganicchemistry.com

π → π Transitions:* These are typically high-intensity absorptions that arise from the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. In conjugated systems, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often π and π* orbitals, respectively. The extended conjugation in this compound, involving the furan ring, the double bond, and the carbonyl group, lowers the energy gap for this transition, shifting the absorption maximum (λmax) to longer wavelengths, typically in the near-UV region. msu.edushimadzu.com For similar chalcone derivatives, these transitions are often observed in the range of 250-400 nm. masterorganicchemistry.comnih.gov

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to an antibonding π* orbital. These transitions are generally of much lower intensity (a smaller molar absorptivity, ε) compared to π → π* transitions. masterorganicchemistry.com They occur at longer wavelengths because the non-bonding orbitals are higher in energy than the bonding π orbitals, resulting in a smaller energy gap for the transition. libretexts.org For simple ketones, this absorption is often found around 270-300 nm. masterorganicchemistry.com

The solvent environment can influence the position of these absorption bands. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, a shift to shorter wavelengths. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy required for the transition. nih.gov Conversely, π → π* transitions often exhibit a bathochromic (red) shift to longer wavelengths in more polar solvents due to the stabilization of the more polar excited state.

While a specific experimental UV-Vis spectrum for this compound was not found in the reviewed literature, based on data for analogous furan-containing chalcones, the expected absorption maxima can be estimated.

Interactive Data Table: Expected Electronic Transitions for this compound

| Electronic Transition | Involved Orbitals | Expected λmax Range (nm) | Relative Intensity (ε) |

| π → π | π (HOMO) → π (LUMO) | 280 - 350 | High |

| n → π | n (carbonyl) → π (LUMO) | 330 - 400 | Low |

Computational and Theoretical Investigations of 4 5 Chlorofuran 2 Yl but 3 En 2 One

Quantum Chemical Calculations of 4-(5-Chlorofuran-2-yl)but-3-en-2-one

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule at the electronic level.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that extend over the entire molecule. libretexts.orgpressbooks.pub This approach, often realized through the Linear Combination of Atomic Orbitals (LCAO), generates a set of molecular orbitals, each with a distinct energy level. libretexts.orglibretexts.org For this compound, a conjugated system comprising the furan (B31954) ring and the enone moiety, MO theory is particularly insightful.

The most critical orbitals for predicting chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bccampus.ca The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic nature. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

In the structure of this compound, the π-electrons from the furan ring and the butenone chain are delocalized across the conjugated system. This delocalization results in several π and π* molecular orbitals. The presence of electronegative oxygen and chlorine atoms influences the energy levels and electron distribution within these orbitals.

Table 1: Predicted Molecular Orbital Characteristics for this compound

| Property | Description | Predicted Characteristic for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of highest electron density, acts as an electron donor. | Likely distributed across the furan ring and the C=C double bond of the enone system. |

| LUMO | Lowest Unoccupied Molecular Orbital; region susceptible to nucleophilic attack, acts as an electron acceptor. | Expected to be localized primarily on the enone moiety, particularly the β-carbon of the double bond and the carbonyl carbon. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; smaller gap indicates higher reactivity. | The conjugated system suggests a relatively small energy gap, indicative of a reactive molecule. |

| Electron Density | Distribution of negative charge across the molecule. | High electron density is expected around the oxygen atoms and the chlorine atom. Regions of lower electron density (electrophilic sites) would include the carbonyl carbon. |

The electronic structure provides a foundation for predicting chemical reactivity. The furanone scaffold is known for its high reactivity, which is influenced by features like a carbonyl group conjugated with a double bond and the presence of labile halogen atoms. nih.gov In this compound, several reactive sites can be postulated. The α,β-unsaturated ketone (enone) system is a classic Michael acceptor, susceptible to nucleophilic addition at the β-carbon. The carbonyl carbon itself is an electrophilic site for nucleophilic attack. The chlorine atom on the furan ring could potentially participate in nucleophilic aromatic substitution reactions, although such reactions on furan rings are less common than on benzene (B151609) rings.

Transition state calculations can be employed to model the energy profile of a potential reaction. researchgate.net This involves calculating the activation energy required to move from reactants to products, passing through a high-energy transition state. For instance, in a Michael addition reaction, theoretical calculations could determine the energy barrier for a nucleophile to attack the butenone system, providing a quantitative measure of the molecule's reactivity towards different nucleophiles. Studies on the reactions of other furanones show they can undergo ring-opening or participate in cycloaddition reactions, highlighting the diverse reactivity of this scaffold. researchgate.netacs.orgbibliomed.orgekb.eg

Computational methods, especially DFT, are widely used to simulate the spectroscopic properties of molecules with a high degree of accuracy. nih.govresearchgate.net These simulations are valuable for confirming the structure of synthesized compounds and interpreting experimental data. nih.govnih.gov

Infrared (IR) Spectroscopy: Simulated IR spectra can predict the vibrational frequencies of different functional groups. For this compound, key predicted peaks would correspond to the C=O stretching of the ketone, the C=C stretching of the alkene and the furan ring, and the C-O and C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions help in assigning the signals in an experimental spectrum to specific atoms in the molecule, confirming its connectivity.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can simulate electronic transitions, predicting the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The conjugated nature of this compound would be expected to give rise to strong absorptions corresponding to π → π* transitions.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value/Region |

|---|---|---|

| IR | Ketone C=O Stretch | ~1670-1690 cm⁻¹ |

| Alkene C=C Stretch | ~1620-1640 cm⁻¹ | |

| Furan Ring C=C Stretch | ~1500-1580 cm⁻¹ | |

| C-O Stretch | ~1000-1300 cm⁻¹ | |

| ¹H NMR | Furan Protons | δ ~6.5-7.5 ppm |

| Vinyl Protons (-CH=CH-) | δ ~6.0-8.0 ppm (showing coupling) | |

| Methyl Protons (-CH₃) | δ ~2.2-2.5 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~195-205 ppm |

| Alkene & Furan Carbons | δ ~110-155 ppm |

| UV-Vis | π → π* Transition | ~300-350 nm |

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum calculations examine static electronic properties, molecular dynamics (MD) simulations provide insights into the movement and conformational changes of a molecule over time. nih.govmdpi.com This is particularly important for flexible molecules like this compound.

Conformational analysis is the study of the different spatial arrangements (conformers) that a molecule can adopt due to rotation around its single bonds. chemistrysteps.com The butenone linker in the target molecule has key rotatable single bonds: the bond between the furan ring and the vinyl group (C2-C3) and the bond between the vinyl group and the carbonyl carbon (C4-C5). Rotation around these bonds can lead to various conformers with different energies and stabilities. lumenlearning.comyoutube.comlibretexts.org

Table 3: Key Rotatable Bonds and Conformational Considerations

| Bond | Description | Potential Conformations |

|---|---|---|

| Furan(C2)-Butene(C3) | Rotation determines the orientation of the furan ring relative to the enone chain. | s-trans and s-cis conformations are possible, with steric hindrance likely favoring one over the other. |

| Butene(C4)-Carbonyl(C5) | Rotation affects the orientation of the carbonyl group. | The planarity of the enone system is generally favored for conjugation, but some rotation is possible. |

In Silico Screening and Molecular Docking Studies (Purely Theoretical Binding, No Biological Outcome or Efficacy)

In silico screening and molecular docking are computational techniques used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a macromolecular target, typically a protein. innovareacademics.inresearchgate.net These methods are fundamental in drug discovery for identifying potential lead compounds. mdpi.com

Given the lack of specific docking studies for this compound, analysis of its analogs provides valuable predictive information. The furanone core is a recognized pharmacophore found in many bioactive compounds. nih.gov Docking studies on furan-based peptides, furan-derived chalcones, and other furanone derivatives have been performed against various protein targets. mdpi.comnih.govnih.gov

These studies consistently show that the furan ring and associated functional groups can form specific interactions within a protein's binding site. Common interactions include:

Hydrogen Bonding: The ketone oxygen is a potent hydrogen bond acceptor, often interacting with donor residues like Tyrosine, Serine, or backbone N-H groups. ijper.org

Hydrophobic and π-π Stacking Interactions: The furan ring can engage in hydrophobic interactions with nonpolar amino acid residues (e.g., Leucine, Valine) and π-π stacking with aromatic residues like Phenylalanine or Tryptophan. ijper.orgnih.gov

Halogen Bonding: The chlorine atom on the furan ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein active site.

For example, studies on furanone analogs targeting quorum-sensing receptors in P. aeruginosa showed that the furanone backbone is a structural analog of the natural ligands and that halogen substituents can improve binding against targets like the LasR receptor. nih.govnih.gov Other research on furan-based peptides as proteasome inhibitors highlighted the role of the furyl ketone motif in binding. nih.gov These findings suggest that this compound has the structural features necessary to act as a ligand for various protein targets.

Table 4: Summary of Predicted Ligand-Target Interactions for Furanone Analogs from Literature

| Analog Class | Protein Target Example | Key Interacting Residues (Example) | Type of Interaction |

|---|---|---|---|

| Furan-derived Chalcones | Glucosamine-6-P Synthase mdpi.com | Thr302, Ser349, Gln348 | Hydrogen bonding, hydrophobic interactions |

| Furan-based Peptides | 20S Proteasome nih.gov | Threonine 1 (Thr1) | Noncovalent interactions near the catalytic residue |

| Furanone Derivatives | P. aeruginosa LasR Receptor nih.gov | Tyr47, Tyr56 | Hydrophobic packing, potential hydrogen bonds |

| Furan-azetidinone Hybrids | E. coli Enoyl Reductase ijper.org | Phenylalanine (PHE 94), Tyrosine (TYR 146) | π-π stacking interactions |

| Furan-thiophene Chalcones | Tubulin (Colchicine site) nih.gov | Val181, Leu255, Ala316 | Hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives (Focus on Structural Features, No Biological Outcome or Efficacy)

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that aim to correlate the structural or property-based features of a series of compounds with their activities. In the context of this compound and its derivatives, QSAR studies would focus on how variations in their chemical structure influence their physicochemical behavior and potential for molecular interactions. This analysis is performed without reference to any specific biological endpoint.

The foundation of QSAR modeling lies in the calculation of physicochemical descriptors, which are numerical values representing different aspects of a molecule's structure and properties. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. The variation of these descriptors across a series of this compound derivatives would be expected to correlate with their capacity for various non-covalent molecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Electronic Descriptors: These descriptors quantify the electronic aspects of a molecule. For derivatives of this compound, the electronegativity of substituents, dipole moment, and the distribution of atomic charges are critical. For instance, the presence of the electron-withdrawing chlorine atom on the furan ring significantly influences the electron density distribution across the entire molecule. acs.org Modifications with other electron-withdrawing or electron-donating groups would alter the molecule's electrostatic potential surface, thereby influencing its ability to interact with polar molecules or charged species. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to compute these properties. researchgate.net

Hydrophobic Descriptors: These descriptors, most commonly represented by the logarithm of the partition coefficient (logP), quantify a molecule's lipophilicity. The logP value indicates how a compound partitions between an oily (non-polar) and an aqueous (polar) phase. For derivatives of this compound, altering substituents would directly impact the logP value. For example, adding alkyl chains would increase lipophilicity, while adding hydroxyl or amino groups would decrease it. This property is crucial for understanding the molecule's solubility and its preference for polar or non-polar environments.

Topological Descriptors: These are numerical indices derived from the graph representation of a molecule, describing its size, shape, and degree of branching. They provide a simplified mathematical representation of the molecular structure.

The correlation between these descriptors and molecular interactions is fundamental. For example, a higher dipole moment (an electronic descriptor) might suggest a greater potential for dipole-dipole interactions. Similarly, the presence of hydrogen bond donors and acceptors, which can be quantified, directly correlates with the potential for hydrogen bonding.

Below are interactive tables summarizing key physicochemical descriptors and their general correlation with molecular interaction potential, as would be relevant for a QSAR study of this compound derivatives.

Table 1: Key Physicochemical Descriptors in QSAR

| Descriptor Category | Example Descriptors | Structural Feature Represented |

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Electron distribution, polarizability, electrophilicity, nucleophilicity |

| Steric | Molecular Weight, Molar Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity/hydrophilicity balance |

| Topological | Connectivity Indices, Shape Indices | Molecular branching and connectivity |

Table 2: Correlation of Descriptors with Molecular Interaction Potential

| Descriptor Type | Change in Descriptor Value | Implied Change in Interaction Potential |

| Dipole Moment | Increase | Stronger dipole-dipole and ion-dipole interactions |

| Molecular Surface Area | Increase | Larger surface for potential van der Waals interactions |

| LogP | Increase | Greater affinity for non-polar environments and hydrophobic interactions |

| Number of H-bond Donors/Acceptors | Increase | Higher potential for forming hydrogen bonds |

These theoretical investigations and the resulting QSAR models, by focusing on the intrinsic properties of the molecules, provide a foundational understanding of how structural modifications to the this compound scaffold can tune its physicochemical characteristics and its propensity for various molecular interactions.

Applications of 4 5 Chlorofuran 2 Yl but 3 En 2 One in Organic Synthesis and Materials Science Non Biological/non Clinical

4-(5-Chlorofuran-2-yl)but-3-en-2-one as a Synthetic Building Block for Complex Molecules

The furan (B31954) moiety is a key structural element in many natural products and serves as a versatile precursor in the synthesis of more complex molecular architectures. numberanalytics.com The presence of the enone functionality in this compound provides a reactive site for various addition and cyclization reactions, while the chlorofuran ring can be further modified or incorporated into larger systems.

Synthesis of Heterocyclic Scaffolds Utilizing this compound

The construction of heterocyclic compounds is a cornerstone of synthetic organic chemistry. youtube.com Furan and its derivatives are valuable starting materials for the synthesis of other heterocyclic systems through reactions like Diels-Alder cycloadditions and ring-closing metathesis. numberanalytics.com The enone portion of this compound can readily participate in reactions with various dinucleophiles to construct new heterocyclic rings. For instance, reaction with hydrazines could yield pyrazoles, while reaction with hydroxylamine (B1172632) could lead to isoxazoles. The chloro substituent on the furan ring can also be a site for further functionalization or cross-coupling reactions, expanding the diversity of accessible heterocyclic scaffolds.

While specific examples detailing the use of this compound in the synthesis of heterocyclic scaffolds are not extensively documented in the provided search results, the general reactivity patterns of α,β-unsaturated ketones and furans strongly support its potential in this area. The synthesis of quinoline (B57606) derivatives from furan precursors has been reported, highlighting the utility of the furan ring in constructing more complex heterocyclic systems. capes.gov.brcolab.ws

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reagent | Potential Heterocyclic Product | Reaction Type |

| Hydrazine (B178648) | Pyrazole (B372694) derivative | Cyclocondensation |

| Substituted Hydrazines | N-substituted pyrazole derivative | Cyclocondensation |

| Hydroxylamine | Isoxazole derivative | Cyclocondensation |

| Urea/Thiourea (B124793) | Pyrimidine/Thiopyrimidine derivative | Cyclocondensation |

| Amidines | Pyrimidine derivative | Cyclocondensation |

Preparation of Natural Product Analogs Incorporating the 5-Chlorofuran-2-yl Moiety

Furan is a structural motif found in a variety of naturally occurring compounds. nih.gov The synthesis of analogs of these natural products is crucial for structure-activity relationship studies and the development of new therapeutic agents. The 5-chlorofuran-2-yl moiety present in this compound can be incorporated into the core structure of natural product analogs. This allows for the exploration of how the electronic and steric properties of the chloro-substituted furan ring influence biological activity.

Although direct examples of natural product analog synthesis using this specific compound are not detailed in the search results, the use of furan derivatives in creating complex molecules is a well-established strategy. numberanalytics.com The reactivity of the enone system allows for the attachment of various side chains and functional groups, enabling the synthesis of a diverse library of natural product analogs.

Potential in Advanced Materials

Furan-based polymers and materials are gaining significant attention as sustainable alternatives to their petroleum-derived counterparts. researchgate.netntu.edu.sg The furan ring can be derived from renewable biomass resources, making it an attractive building block for green chemistry applications. researchgate.netresearchgate.net The unique electronic and chemical properties of the furan ring also impart interesting characteristics to the resulting materials. researchgate.net

Precursor for Polymer Chemistry and Organic Electronic Materials

Furan derivatives are versatile monomers for various polymerization reactions, including step-growth and chain-growth polymerizations. researchgate.netwiley-vch.de The double bonds within the furan ring of this compound can participate in polymerization reactions, and the enone functionality offers a site for Michael addition polymerization. The resulting polymers could exhibit unique thermal and mechanical properties.

Furthermore, furan-containing conjugated polymers are being explored for applications in organic electronics, such as organic solar cells and organic light-emitting diodes. numberanalytics.comnih.govntu.edu.sgrsc.orgrsc.org The furan ring contributes to the electronic properties of the polymer, and its incorporation can influence factors like solubility, charge transport, and fluorescence. nih.govresearchgate.net The presence of the chlorine atom in this compound could further modulate the electronic properties of the resulting polymers, potentially leading to materials with tailored bandgaps and improved performance in electronic devices. rsc.org

Table 2: Potential Polymer Architectures from this compound Derivatives

| Polymerization Method | Potential Polymer Type | Key Monomer Functionality |

| Chain-growth polymerization | Vinyl-type polymers | Enone double bond |

| Step-growth polymerization | Polyesters, Polyamides | After modification of the ketone |

| Diels-Alder polymerization | Thermally reversible polymers | Furan ring |

Development of Responsive Materials Incorporating this compound Derivatives

Responsive or "smart" materials that change their properties in response to external stimuli are a rapidly developing area of materials science. The furan ring can participate in reversible Diels-Alder reactions, which can be used to create thermally responsive materials. rsc.orgcore.ac.uk By incorporating derivatives of this compound into a polymer backbone, it may be possible to develop materials that exhibit reversible changes in properties like solubility, viscosity, or self-healing capabilities upon heating and cooling.

Additionally, furan-containing dyes have been shown to exhibit stimuli-responsive solid-state emission. rsc.org For example, certain furan-substituted dyes display reversible luminescence switching between different emissive states upon heating or mechanical stress. rsc.org This suggests that materials incorporating the this compound chromophore could have potential applications in sensing, imaging, and data storage. The specific electronic properties imparted by the chlorofuran moiety could lead to novel and highly controllable responsive behaviors.

Biochemical Interaction Studies of 4 5 Chlorofuran 2 Yl but 3 En 2 One Analogs in Vitro Mechanistic Focus, Strictly No Clinical Human Trial Data, Dosage, or Safety Profiles

Molecular Target Binding and Mechanistic Investigations of Related Chlorofuran Compounds

Analogs of 4-(5-chlorofuran-2-yl)but-3-en-2-one, particularly those incorporating the chlorofuran moiety into different heterocyclic scaffolds, have been the subject of enzyme kinetic studies to elucidate their inhibitory mechanisms. A notable example is 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6), a diarylisoxazole compound that demonstrates high selectivity for Cyclooxygenase-1 (COX-1) over Cyclooxygenase-2 (COX-2). nih.govosti.gov

In vitro enzyme inhibition assays have determined the IC₅₀ values for P6 to be 19 µM for COX-1, while the value for COX-2 was greater than 50 µM, highlighting its selective nature. nih.gov Kinetic analysis revealed that P6 functions as a time-independent, competitive reversible inhibitor of COX-1. nih.gov This mechanism contrasts with other COX inhibitors like mofezolac, which acts as a time-dependent, slowly reversible inhibitor. nih.gov The competitive nature of P6 suggests that it vies with the substrate for binding to the active site of the COX-1 enzyme. nih.gov

Further studies on spiroindolone analogues that incorporate a benzofuran moiety, which is structurally related to the furan (B31954) group, also showed selective COX-1 inhibition. nih.gov Several of these compounds exhibited IC₅₀ values for COX-1 in the range of 20.42 µM to 38.24 µM. nih.gov For instance, one of the most potent compounds in this series recorded an IC₅₀ of 20.42 µM for COX-1. nih.gov These findings underscore the significance of the furan and chlorofuran scaffolds in designing selective enzyme inhibitors.

In Vitro COX-1 and COX-2 Inhibition Data for P6

| Compound | Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) | COX-1 | 19 | Competitive, Reversible, Time-Independent |

| COX-2 | >50 | - |

The molecular basis for the selective binding of chlorofuran-containing compounds has been investigated through structural biology techniques. X-ray crystallography and molecular modeling of 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) in complex with COX-1 have provided detailed insights into its binding mode within the enzyme's active site. nih.govosti.gov

These studies identified specific binding determinants that contribute to its affinity and selectivity for COX-1. nih.govosti.gov Unlike acidic nonsteroidal anti-inflammatory drugs (NSAIDs) that typically form an interaction with the guanidinium group of Arginine 120 (R120) at the entrance of the active site channel, the non-polar nature of P6 results in a different binding orientation. nih.govresearchgate.net The isoxazole ring and the 5-chlorofuran-2-yl group have been identified as crucial for this selective interaction. mdpi.com Molecular docking studies of spiroindolone analogues bearing a benzofuran moiety with the COX-1 receptor (PDB: ID 5wbe) have also been performed. These studies indicated that some compounds interact within the specific receptor pocket, while others bind through hydrogen bond interactions with key residues like Arginine 120. nih.gov

Cellular Pathway Analysis (In Vitro, Mechanistic) of this compound Derivatives

The molecular mechanisms of furan derivatives have been explored in various in vitro cellular models, revealing their ability to modulate key signaling pathways. Certain novel furan derivatives have demonstrated anti-proliferative activity in human tumor cell lines, including cervical (HeLa) and colorectal (SW620) cancer cells. nih.gov

Mechanistic studies using Western blot analysis on compounds that showed potent anti-proliferative effects suggested that their activity may be mediated through the promotion of PTEN (Phosphatase and Tensin Homolog) activity. nih.gov This upregulation of PTEN subsequently leads to the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are critical in cell proliferation and survival. nih.gov

In addition to cancer-related pathways, structurally related benzofuran derivatives have been shown to modulate inflammatory pathways. Spiroindolone analogues containing a benzofuran moiety were investigated for their effect on the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated fibroblast cells. nih.gov Several of these compounds were found to effectively inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), indicating an ability to interfere with inflammatory signaling cascades at a cellular level. nih.gov Furthermore, some S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols have been predicted through computational models to potentially interact with enzymes like Cyclooxygenase-2, suggesting a role in modulating inflammatory responses. bohrium.com

Structure-Activity Relationship (SAR) Studies for Biochemical Interactions of this compound Derivatives (Focus on Structural Modulations and Molecular Interactions, Not Efficacy or Safety)

Structure-activity relationship (SAR) studies on derivatives of this compound and related compounds have provided valuable information on the structural features that govern their biochemical interactions.

For the selective COX-1 inhibitor 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6), SAR analysis has highlighted the importance of specific substituents on the isoxazole core. mdpi.com The incorporation of the 5-chlorofuran-2-yl group, a 4-phenyl group, and a 5-methyl group on the central isoxazole ring was found to enhance the selective inhibition of COX-1. researchgate.netmdpi.com This indicates that the spatial arrangement and electronic properties of these groups are critical for optimal interaction with the COX-1 active site. mdpi.com

Broader SAR analyses of related heterocyclic compounds reveal that the presence and position of halogen atoms, such as chlorine, can significantly influence molecular interactions. nih.gov Halogen atoms can form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological macromolecule, thereby improving binding affinity. nih.gov In a series of thiazolidinone derivatives containing a 5-(4-chlorophenyl)furan moiety, the position of substituents on an additional aryl ring was found to be a dominant factor for their activity, with substitutions at the 4th position playing a key role. nih.gov This underscores the importance of the chlorofuran substructure in guiding the molecule's interaction with its biological target.

Environmental Fate and Degradation Pathways of 4 5 Chlorofuran 2 Yl but 3 En 2 One

Photolytic Degradation Processes